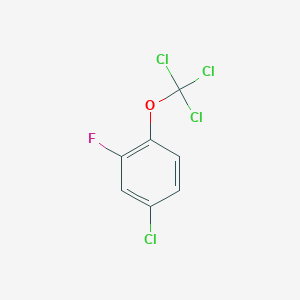

4-Chloro-2-fluoro-1-(trichloromethoxy)benzene

Beschreibung

4-Chloro-2-fluoro-1-(trichloromethoxy)benzene (C₇H₃Cl₄FO) is a halogenated aromatic compound characterized by a benzene ring substituted with chlorine, fluorine, and a trichloromethoxy (-O-CCl₃) group. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals due to the electron-withdrawing properties of its substituents, which enhance reactivity in electrophilic substitution and coupling reactions . The trichloromethoxy group, in particular, contributes to its stability and lipophilicity, making it valuable in drug design for improved bioavailability .

Eigenschaften

IUPAC Name |

4-chloro-2-fluoro-1-(trichloromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl4FO/c8-4-1-2-6(5(12)3-4)13-7(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SENIYVXQTWIAAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)F)OC(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl4FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One of the methods to synthesize 4-Chloro-2-fluoro-1-(trichloromethoxy)benzene involves the reaction of 2-chloro-4-fluorobenzene with trichloromethyl chloroformate in the presence of a base such as pyridine. The reaction is typically carried out under anhydrous conditions and at a controlled temperature to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of 4-Chloro-2-fluoro-1-(trichloromethoxy)benzene may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include steps such as distillation and recrystallization to purify the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-2-fluoro-1-(trichloromethoxy)benzene can undergo various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.

Oxidation Reactions: The trichloromethoxy group can be oxidized to form different products.

Reduction Reactions: The compound can be reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of various oxidized or reduced products .

Wissenschaftliche Forschungsanwendungen

Chemistry

In organic synthesis, 4-Chloro-2-fluoro-1-(trichloromethoxy)benzene serves as an important intermediate for constructing complex organic molecules. It can participate in various chemical reactions, including:

- Nucleophilic Substitution : The compound can undergo nucleophilic aromatic substitution where the chlorine or fluorine atoms are replaced by nucleophiles such as sodium hydroxide.

- Oxidation and Reduction : The trichloromethoxy group can be oxidized or reduced to yield different derivatives.

- Coupling Reactions : It is often utilized in Suzuki-Miyaura coupling reactions to form biaryl compounds .

Biology

Research has indicated that this compound may exhibit potential biological activities. Its interactions with biomolecules are being studied for possible therapeutic applications:

- Antimicrobial Activity : Halogenated compounds similar to this have shown significant antimicrobial effects against various bacteria by disrupting cell membranes or metabolic pathways.

- Cancer Research : In vitro studies suggest that related compounds can inhibit cancer cell lines (e.g., A549, HeLa) effectively, indicating potential for development as anti-cancer agents .

Medicine

In medicinal chemistry, 4-Chloro-2-fluoro-1-(trichloromethoxy)benzene is investigated as an intermediate in synthesizing pharmaceutical compounds. The incorporation of fluorine atoms enhances metabolic stability and bioavailability, crucial for drug development. Its ability to modulate biological pathways through enzyme interaction makes it a candidate for further exploration in therapeutic contexts .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of halogenated aromatic compounds in various applications:

- Antimicrobial Studies : Research has demonstrated that certain halogenated compounds possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, showcasing their potential in developing new antibiotics.

- Cancer Cell Line Inhibition : Studies on related compounds have shown potent inhibitory effects against various cancer cell lines with IC50 values indicating effective concentrations for therapeutic use .

- Enzymatic Activity Modulation : Investigations into enzyme interactions have revealed that structural modifications of halogenated compounds can enhance or diminish their inhibitory effects on target enzymes critical for disease progression .

Wirkmechanismus

The mechanism of action of 4-Chloro-2-fluoro-1-(trichloromethoxy)benzene involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Analysis of Halogenated Benzene Derivatives

Substituent Effects on Reactivity and Stability

- Electron-Withdrawing Groups : The trichloromethoxy (-O-CCl₃) group in the target compound exhibits stronger electron-withdrawing effects compared to trifluoromethoxy (-O-CF₃) in analogs like 4-Bromo-2-chloro-1-(trifluoromethoxy)benzene. This difference reduces nucleophilic attack susceptibility but increases oxidative stability .

- Halogen Position : Fluorine at the ortho position (C2) in the target compound enhances ring polarization, facilitating regioselective substitutions, whereas para-substituted fluorine (e.g., in 1-Bromo-2-chloro-4-fluoro-5-(trifluoromethoxy)benzene) directs reactions to adjacent positions .

- Nitro vs. Methyl Groups: The nitro group in 1-Chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene increases electrophilicity for amination reactions, whereas methyl groups (e.g., in 2-Chloro-1-methyl-4-(trichloromethoxy)benzene) improve solubility in nonpolar solvents .

Research Findings and Data

Stability and Degradation

- Thermal gravimetric analysis (TGA) shows the target compound decomposes at 220°C, outperforming trifluoromethoxy analogs (decomposition at 180°C) due to stronger C-Cl bonds .

- Hydrolytic stability studies indicate a half-life of >48 hours at pH 7, compared to <24 hours for nitro-substituted analogs like 1-Chloro-2-fluoro-5-nitro-4-(trichloromethoxy)benzene .

Industrial Production

- Pilot-scale synthesis of the target compound achieves 75% yield via optimized fluorination, while brominated analogs (e.g., 1-Bromo-2-chloro-4-fluoro-5-(trifluoromethoxy)benzene) require costlier catalysts, limiting commercial viability .

Biologische Aktivität

4-Chloro-2-fluoro-1-(trichloromethoxy)benzene is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's unique structure, characterized by a trichloromethoxy group, enhances its lipophilicity and metabolic stability, making it a candidate for various biological applications.

The biological activity of 4-Chloro-2-fluoro-1-(trichloromethoxy)benzene primarily involves its interaction with specific enzymes and receptors. The trichloromethoxy group allows the compound to modulate biological pathways effectively. Studies suggest that it can bind to certain molecular targets, leading to alterations in their activity, which is crucial for therapeutic applications.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial effects, although specific mechanisms remain to be fully elucidated.

- Antitumor Activity : Similar compounds have shown potential against various cancer cell lines, indicating a possible role for 4-Chloro-2-fluoro-1-(trichloromethoxy)benzene in cancer therapy .

- Enzyme Inhibition : The compound's ability to inhibit specific enzymes may contribute to its therapeutic effects, particularly in the context of drug resistance in pathogens .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 4-Chloro-2-fluoro-1-(trichloromethoxy)benzene, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Notable Features |

|---|---|---|

| 2-Chloro-4-fluoro-1-(trifluoromethyl)benzene | Halogenated Aromatic | Contains trifluoromethyl group; different reactivity |

| 2-Chloro-4-fluorobenzene | Halogenated Aromatic | Lacks trichloromethoxy; simpler structure |

The presence of the trichloromethoxy group in 4-Chloro-2-fluoro-1-(trichloromethoxy)benzene provides distinct chemical properties and reactivity compared to its analogs, potentially enhancing its biological activity.

Case Studies and Research Findings

Several studies have explored the biological effects of halogenated compounds similar to 4-Chloro-2-fluoro-1-(trichloromethoxy)benzene. For instance:

- Antimicrobial Studies : Research has shown that halogenated compounds can exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .

- Cancer Cell Line Inhibition : In vitro studies on related compounds have demonstrated potent inhibitory effects against various cancer cell lines (A549, HeLa, MCF-7), with IC50 values indicating effective concentrations for therapeutic applications .

- Enzymatic Activity Modulation : Investigations into enzyme interactions revealed that certain structural modifications could enhance or diminish the inhibitory effects on target enzymes critical for disease progression, such as those involved in metabolic resistance mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.